molecular formula C20H10Cl2O4 B12541181 6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 673857-32-4

6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12541181
CAS No.: 673857-32-4
M. Wt: 385.2 g/mol
InChI Key: HJXLPGFTWVYXDS-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,8-dichloro-2-phenyl-4H-1-benzopyran-4-one with furan-2-carboxylic acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols to form substituted products.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:

    6,8-Dichloro-2-phenyl-4H-1-benzopyran-4-one: Lacks the furan-2-carbonyl group, which may result in different biological activities.

    3-(Furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one: Lacks the chloro substituents, which can affect its reactivity and biological properties.

The presence of both chloro and furan-2-carbonyl groups in this compound contributes to its unique chemical and biological characteristics, distinguishing it from similar compounds.

Properties

CAS No.

673857-32-4

Molecular Formula

C20H10Cl2O4

Molecular Weight

385.2 g/mol

IUPAC Name

6,8-dichloro-3-(furan-2-carbonyl)-2-phenylchromen-4-one

InChI

InChI=1S/C20H10Cl2O4/c21-12-9-13-17(23)16(18(24)15-7-4-8-25-15)19(11-5-2-1-3-6-11)26-20(13)14(22)10-12/h1-10H

InChI Key

HJXLPGFTWVYXDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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